molecular formula C21H23NO4 B557235 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid CAS No. 88574-06-5

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid

Cat. No. B557235
CAS RN: 88574-06-5
M. Wt: 353.4 g/mol
InChI Key: FPCPONSZWYDXRD-UHFFFAOYSA-N
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Description

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, also known as 6-(Fmoc-amino)hexanoic acid, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid is C26H32N2O6 . More detailed structural information, including NMR, HPLC, LC-MS, UPLC & more, can be found in the referenced documents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 624.78 . It is a solid at room temperature and should be stored in a dark place, sealed in dry, and under -20°C .

Scientific Research Applications

  • Synthesis of Peptide Derivatives : A non-proteinogenic amino acid derivative, incorporating 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, has been synthesized for potential applications in peptide chemistry (Adamczyk & Reddy, 2001).

  • Preparation of Fmoc-Protected β2-Homoamino Acids : The preparation of N-Fmoc-protected β2-homoamino acids, using a key component similar to 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, is described for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

  • Synthesis of N-Fmoc-Protected β-Amino Acids : This research outlines the successful application of a method to synthesize N-Fmoc-protected β-amino acids, where N-Fmoc is related to the fluoren-9-ylmethoxycarbonyl group (Ellmerer-Müller et al., 1998).

  • Self-Assembled Structures by Fmoc Modified Amino Acids : Research into the self-assembling properties of modified amino acids, including derivatives of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, explores their potential in designing novel architectures (Gour et al., 2021).

  • Synthesis of Fluorophore Derivatives : A study on the synthesis of novel fluorophores with characteristics beneficial for biomedical analysis, where derivatives of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid play a role (Hirano et al., 2004).

  • Synthesis of Oligomers from Sugar Amino Acids : In this research, N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, related to 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, were used for the synthesis of oligomers (Gregar & Gervay-Hague, 2004).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c23-20(24)12-2-1-7-13-22-21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,1-2,7,12-14H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCPONSZWYDXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008239
Record name 6-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid

CAS RN

88574-06-5
Record name 6-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution (“soln.”) of 6-aminohexanoic acid (1; 144 mg, 1.1 mmol) in 9% aq. Na2CO3 soln. (2.4 ml) was added a soln. of (9H-fluoren-9-yl)methyl succinimidyl carbonate (2; 337 mg, 1 mmol) in DMF (2.5 ml). After stirring for 1 h at room temperature (“r.t.”), the mixture was diluted with H2O (50 ml) and extracted twice with Et2O (2×20 ml). Then, the H2O phase was acified with conc. HCl soln. to pH 2 and extracted with AcOEt (5×30 ml). The organic (“org.”) layer was dried (MgSO4) and evaporated. The residue was crystallized in CHCl3/petroleum ether: 306 mg (86%) of 3. Colorless crystals. M.p. 116°. 1H-NMR (CDCl3): 7.80-7.55 (2m, H—C(1)(fmoc), H—C(4)(fmoc), H—C(5)fmoc, H—C(8)(fmoc); 7.45-7.25 (m, H—C(2)(fmoc), H—C(3)(fmoc), H—C(6)(fmoc), H—C(7)(fmoc); 4.45 (m, CH2O)(fmoc)); 4.2(m, H—C(9)(fmoc)); 3.25-3.0, 2.4, 1.8-1.3 (3m, NH(CH2)5CO). Anal. calc. for C21H23NO4 (353.42): C 71.37, H 6.56, N 3.96; found: C 71.35, H 6.65, N 3.93.
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Iikuni, Y Tarumizu, S Tsuchihashi… - Molecular …, 2022 - ACS Publications
Picolinic acid-based metallic chelators, eg, neunpa and octapa, have attracted much attention as promising scaffolds for radiotheranostic agents, particularly those containing larger α-…
Number of citations: 1 pubs.acs.org
S Scarabelli - 2017 - infoscience.epfl.ch
The determination of cell membrane permeability and of the absorption and clearance rates is an important step in the pharmacokinetic profiling of a new drug candidate. In a similar …
Number of citations: 3 infoscience.epfl.ch
MST Bantle, I Korreferent, HA Wagenknecht…
Number of citations: 0

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